Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate
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Overview
Description
Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate is a chemical compound with the molecular formula C13H12BrNO2. It is a derivative of benzoic acid and features a bromine atom at the 4-position and a cyanocyclobutyl group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the cyanocyclobutyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
The introduction of the cyanocyclobutyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the brominated intermediate with a cyanocyclobutyl reagent under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The cyanocyclobutyl group can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate involves its interaction with specific molecular targets. The bromine atom and cyanocyclobutyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromobenzoate: Similar structure but lacks the cyanocyclobutyl group.
Methyl 4-(Bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom.
Methyl 4-Iodobenzoate: Contains an iodine atom instead of a bromine atom.
Uniqueness
Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate is unique due to the presence of both a bromine atom and a cyanocyclobutyl group.
Properties
Molecular Formula |
C13H12BrNO2 |
---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
methyl 4-bromo-2-(1-cyanocyclobutyl)benzoate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12(16)10-4-3-9(14)7-11(10)13(8-15)5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
QFINUNMIMRKWBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C2(CCC2)C#N |
Origin of Product |
United States |
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